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molecular formula C8H10FNO B8518848 1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol

1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol

Cat. No. B8518848
M. Wt: 155.17 g/mol
InChI Key: RQGWILWNQUMFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114989B2

Procedure details

A 250 ml round bottom flask containing 5-fluoro-6-methylpyridine-2-carbonitrile (Method 15; 2.24 g, 16.45 mmol) was charged with anhydrous THF (20 ml) under N2. The solution was cooled to 0° C., and a solution of MeMgBr (8.5 ml of a 3.0 M solution in ether, 25.5 mmol) was added dropwise. After 1 hour at 0° C., the reaction was quenched with saturated NH4Cl (10 ml, added drop wise), and the biphasic mixture was allowed to stir at 0° C. for 10 minutes. The layers were then separated, and the aqueous portion was extracted with EtOAc, and the combined organics were washed with brine, dried, filtered, and concentrated. The resulting oil was dissolved in MeOH (20 ml), and the solution was cooled to 0° C. NaBH4 (634 mg, 16.8 mmol) was added in portions over 5 minutes. The reaction was allowed to stir at room temperature for 1 hour, and was then concentrated. The residue was partitioned between EtOAc and H2O, and the aqueous layer was extracted with EtOAc. The combined organics were washed with brine, dried, filtered, and concentrated. The crude material was purified by silica gel chromatography (Rf in 60:40 hexanes:EtOAc=0.42) to afford the title compound as a pale yellow oil (550 mg, 22% over two steps). 1H NMR (400 MHz, CDCl3) δ 1.46 (d, J=6.6 Hz, 3H), 2.51 (d, J=3.0 Hz, 3H), 4.10 (s, 1H), 4.79-4.87 (m, 111), 7.08 (dd, J=8.5, 3.7 Hz, 1H), 7.31 (t, J=8.7 Hz, 1H).
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
634 mg
Type
reactant
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1C=CC(C#N)=[N:6][C:7]=1[CH3:8].[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1.[CH3:16][Mg+].[Br-].[BH4-].[Na+]>CCOCC>[F:1][C:2]1[CH:13]=[CH:12][C:11]([CH:15]([OH:14])[CH3:16])=[N:6][C:7]=1[CH3:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
FC=1C=CC(=NC1C)C#N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
634 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated NH4Cl (10 ml
ADDITION
Type
ADDITION
Details
added drop wise), and the biphasic mixture
CUSTOM
Type
CUSTOM
Details
The layers were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with EtOAc
WASH
Type
WASH
Details
the combined organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in MeOH (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
STIRRING
Type
STIRRING
Details
to stir at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and H2O
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (Rf in 60:40 hexanes:EtOAc=0.42)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC(=NC1C)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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